molecular formula C14H16BrNO2 B8282890 1-Acetyl-4-(4-bromobenzoyl)piperidine

1-Acetyl-4-(4-bromobenzoyl)piperidine

Cat. No. B8282890
M. Wt: 310.19 g/mol
InChI Key: OWZNKBHPOLNFOG-UHFFFAOYSA-N
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Patent
US04101663

Procedure details

32.0 g of 1-acetylisonipecotoyl chloride, Example 1(b) are added portionwise to a stirred mixture of 45.3 g of aluminum chloride, 28.3 g of bromobenzene and 120 ml of ethylene dichloride. The solution is stirred overnight, poured onto ice, the organic phase is collected, and the aqueous layer is extracted with chloroform. The organic solutions are combined, dried, and the solvent is removed under reduced pressure to give a yellow oil which crystallizes to a soft solid. The solid is triturated with ether, collected and dried to give 1-acetyl-4-(4-bromobenzoyl)piperidine.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:12][CH2:11][CH:7]([C:8](Cl)=[O:9])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[Br:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>C(Cl)CCl>[C:1]([N:4]1[CH2:12][CH2:11][CH:7]([C:8](=[O:9])[C:21]2[CH:22]=[CH:23][C:18]([Br:17])=[CH:19][CH:20]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
C(C)(=O)N1CCC(C(=O)Cl)CC1
Name
Quantity
45.3 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
28.3 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
the organic phase is collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with chloroform
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
crystallizes to a soft solid
CUSTOM
Type
CUSTOM
Details
The solid is triturated with ether
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.